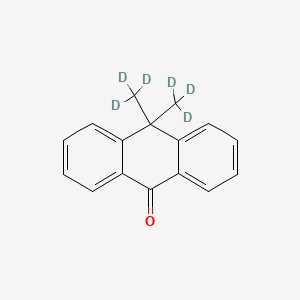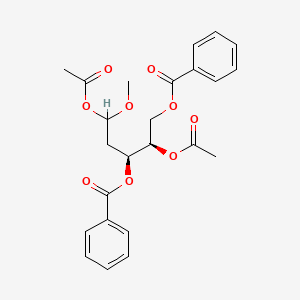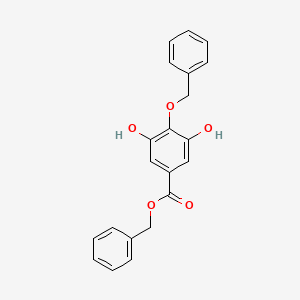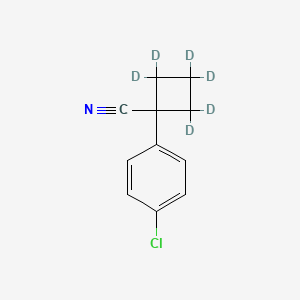
Fireshield C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fireshield C3, with the chemical formula C20H12Cl12 and a molecular weight of 677.75, is a flame retardant compound commonly applied to plastics . It is known for its high efficacy in providing fire protection, making it a valuable component in various industrial applications.
Métodos De Preparación
Fireshield C3 is synthesized through a series of chemical reactions involving chlorination and other processes. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced industrially in large quantities to meet the demand for fire retardant materials .
Análisis De Reacciones Químicas
Fireshield C3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Fireshield C3 has a wide range of scientific research applications, including:
Chemistry: It is used as a flame retardant in various chemical formulations, providing enhanced fire resistance to materials.
Biology: this compound is used in proteomics research to study protein interactions and functions.
Medicine: The compound is being explored for potential therapeutic applications, although its primary use remains in fire protection.
Industry: This compound is extensively used in the plastics industry to manufacture fire-resistant products.
Mecanismo De Acción
The mechanism by which Fireshield C3 exerts its flame retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing heat transfer. The molecular targets and pathways involved in this process include the decomposition of this compound into non-combustible gases and the formation of a stable char residue .
Comparación Con Compuestos Similares
Fireshield C3 is unique in its high chlorine content, which contributes to its effectiveness as a flame retardant. Similar compounds include:
Fireshield 920KS: Another flame retardant with a different chemical composition but similar fire protection properties.
Fireshield Steel 1002: A waterborne intumescent coating used for fire protection of structural steel.
This compound stands out due to its specific molecular structure and high efficacy in providing fire resistance to plastics and other materials .
Propiedades
IUPAC Name |
4,5,6,7,13,14,15,16,19,19,20,20-dodecachloroheptacyclo[9.6.1.14,7.113,16.02,10.03,8.012,17]icosa-5,14-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl12/c21-11-12(22)18(28)10-6(15(11,25)19(18,29)30)2-3-4-1-5(7(3)10)9-8(4)16(26)13(23)14(24)17(9,27)20(16,31)32/h3-10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOHPPAZRZIWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C5C2C6(C(=C(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl)C7(C(=C(C4(C7(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)





